![molecular formula C17H13BrN2O2 B370871 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one](/img/structure/B370871.png)
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylazo group attached to a cyclohepta[b]furan ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This method allows for the efficient formation of carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents .
Wirkmechanismus
The mechanism of action of 7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one involves its interaction with specific molecular targets and pathways within cells. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]-8H-cyclohepta[b]furan-8-one can be compared with other similar compounds, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and benzofuran derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The unique combination of bromine, methyl, and phenylazo groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H13BrN2O2 |
|---|---|
Molekulargewicht |
357.2g/mol |
IUPAC-Name |
7-bromo-3-methyl-5-[(4-methylphenyl)diazenyl]cyclohepta[b]furan-8-one |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-3-5-12(6-4-10)19-20-13-7-14-11(2)9-22-17(14)16(21)15(18)8-13/h3-9H,1-2H3 |
InChI-Schlüssel |
PONADFKLSPVRPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=CC3=C(C(=O)C(=C2)Br)OC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


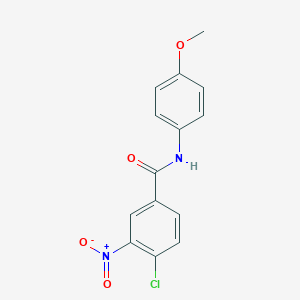
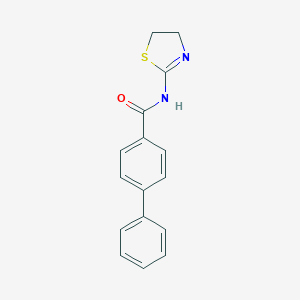
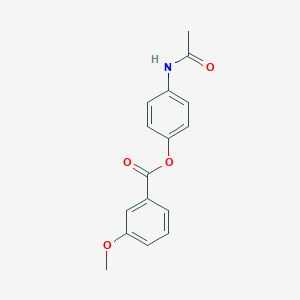
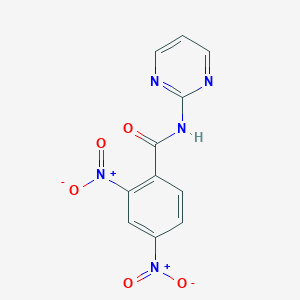
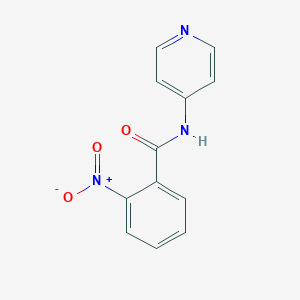
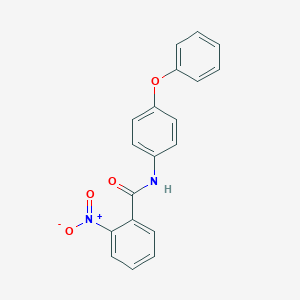
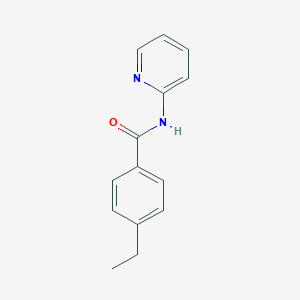
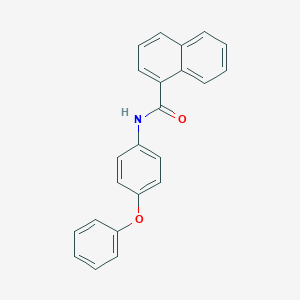
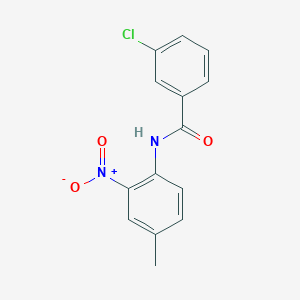

![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370805.png)
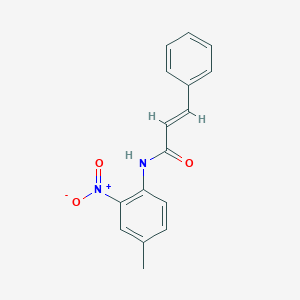
![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)
